2-Methyl-1-propenylmagnesium bromide

Catalog No.
S1898889
CAS No.
38614-36-7
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-propenylmagnesium bromide

CAS Number

38614-36-7

Product Name

2-Methyl-1-propenylmagnesium bromide

IUPAC Name

magnesium;2-methylprop-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

FFUIUNZKXBJVSC-UHFFFAOYSA-M

SMILES

CC(=[CH-])C.[Mg+2].[Br-]

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Br-]

Synthesis of Prenylated Natural Products:

Prenylated natural products, a vast class of organic molecules with diverse biological activities, are often found in plants, marine organisms, and microorganisms. 2-Methyl-1-propenylmagnesium bromide serves as a key building block for the synthesis of these complex molecules due to its ability to efficiently introduce the prenyl group. Researchers utilize it in the synthesis of various natural products, including terpenes, steroids, and flavonoids, which possess a wide range of applications in medicine, agriculture, and material science [PubChem, National Institutes of Health ""].

Carbon-Carbon Bond Formation Reactions:

-Methyl-1-propenylmagnesium bromide participates in various carbon-carbon bond formation reactions, a fundamental step in organic synthesis. These reactions allow researchers to create new carbon-carbon bonds between the prenyl group of the reagent and other carbon-based molecules. Some common reaction types include:

  • Negishi coupling: This reaction couples the prenyl group with an organic halide in the presence of a palladium catalyst, enabling the formation of complex organic structures [Organic Syntheses, American Chemical Society "Organic Syntheses, Vol. 88 (2012) 102" DOI: 10.15227/orgsyn.088.0102].
  • Kumada-Corriu coupling: Similar to Negishi coupling, this reaction uses a nickel or copper catalyst to couple the prenyl group with an aryl or vinyl halide [Chem Soc Rev. 2011, 40, 2943-2961 "Kumada–Corriu coupling" DOI: 10.1039/C0CS00141D].
  • Stetter reaction: This reaction employs the prenyl group as a nucleophile to react with a conjugated ketone, forming a new carbon-carbon bond and a carbonylated moiety [Chemical Reviews, 2010, 110 (12), 7275-7316 "Recent Advances in the Stetter Reaction" DOI: 10.1021/cr9003747].

2-Methyl-1-propenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, characterized by its formula C4H7BrMg\text{C}_4\text{H}_7\text{Br}\text{Mg} and a molecular weight of 159.31 g/mol. This compound appears as a yellow to dark orange liquid and is soluble in tetrahydrofuran (THF), where it is typically used in a 0.5 M concentration . The structure features a magnesium atom bonded to a 2-methyl-1-propenyl group and bromine, making it a valuable reagent in organic synthesis for introducing alkenyl functionalities into various substrates.

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, facilitating the formation of alcohols after hydrolysis.
  • Palladium-Catalyzed Coupling: This reagent is utilized in palladium-catalyzed cross-coupling reactions, particularly with aryl tosylates, to synthesize biaryls and other complex organic molecules .
  • Formation of Alkenes: It can also be involved in the synthesis of alkenes through elimination reactions when treated with appropriate electrophiles.

While specific biological activities of 2-methyl-1-propenylmagnesium bromide are not extensively documented, its derivatives and related compounds have been studied for potential pharmaceutical applications. The reactivity of this Grignard reagent allows for the synthesis of biologically active molecules, including amino acids and other pharmaceuticals, indicating its importance in medicinal chemistry .

The synthesis of 2-methyl-1-propenylmagnesium bromide typically involves the reaction of 2-methyl-1-propene with magnesium in the presence of bromine or a suitable brominating agent. The general procedure can be outlined as follows:

  • Preparation: Magnesium turnings are added to anhydrous THF under inert atmosphere conditions.
  • Bromination: 2-Methyl-1-propene is introduced to the reaction mixture, followed by the addition of bromine to facilitate the formation of the Grignard reagent.
  • Isolation: The product can be isolated by standard techniques such as filtration or evaporation under reduced pressure.

This method emphasizes the necessity for anhydrous conditions to prevent hydrolysis, which can deactivate the Grignard reagent .

2-Methyl-1-propenylmagnesium bromide finds diverse applications in organic synthesis:

  • Synthesis of Biaryls: It is instrumental in forming biaryl compounds through cross-coupling reactions.
  • Synthesis of Amino Acids: This compound has been used in synthesizing specific amino acids like (2S,3S)-3′-fluoroisoleucine .
  • Alkenylation Reactions: It serves as a key reagent for introducing alkenyl groups into various organic frameworks, enhancing molecular complexity.

Interaction studies involving 2-methyl-1-propenylmagnesium bromide primarily focus on its reactivity with various electrophiles and its role in catalyzed reactions. The reactivity profile suggests that it can engage with different substrates, leading to significant variations in product formation depending on reaction conditions and catalysts employed. Further research may explore its interactions with biological molecules or systems to elucidate any potential pharmacological effects .

Similar Compounds

Several compounds exhibit structural or functional similarities to 2-methyl-1-propenylmagnesium bromide. These include:

Compound NameMolecular FormulaNotes
Isobutenylmagnesium bromideC4_4H7_7BrMgSimilar structure; used in analogous reactions
3-Methyl-1-butenylmagnesium bromideC5_5H9_9BrMgLonger carbon chain; similar reactivity
2-Methylpropylmagnesium bromideC5_5H11_11BrMgRelated branched structure
Vinylmagnesium bromideC2_2H3_3BrMgSimplest alkenyl Grignard reagent

These compounds share the organometallic nature and reactivity associated with Grignard reagents but differ in their carbon chain length or branching, which can influence their chemical behavior and applications .

The discovery of 2-methyl-1-propenylmagnesium bromide is rooted in the groundbreaking work of Victor Grignard, who pioneered organomagnesium chemistry in the early 20th century. Grignard reagents, characterized by their general formula RMgX (R = organic group; X = halide), revolutionized synthetic organic chemistry by enabling direct carbon-carbon bond formation. While early studies focused on alkyl and aryl variants, the development of vinylic Grignard reagents like 2-methyl-1-propenylmagnesium bromide emerged later as chemists explored expanded reactivity profiles. This compound, with the formula (CH₃)₂C=CHMgBr, represents a specialized subclass of Grignard reagents optimized for conjugate additions and cycloaddition reactions.

Significance in Organometallic Chemistry

2-Methyl-1-propenylmagnesium bromide occupies a unique niche in organometallic chemistry due to its hybrid sp²-sp³ bonding configuration. Unlike traditional alkylmagnesium bromides, its vinylic structure enables participation in stereoselective transformations, particularly in the synthesis of branched alkenes and cyclic ethers. The reagent’s magnesium center polarizes the carbon-magnesium bond, rendering the β-carbon highly nucleophilic—a property exploited in ketone alkylation and cross-coupling reactions. Its role in advancing transition metal-catalyzed methodologies, such as palladium-mediated arylations, underscores its versatility.

Historical Evolution of Synthetic Applications

Since its first reported use in the mid-20th century, 2-methyl-1-propenylmagnesium bromide has become indispensable in complex molecule synthesis. Key milestones include:

  • 1960s–1980s: Early applications in terpene and steroid syntheses, leveraging its ability to install methyl-substituted alkenes.
  • 1990s–2000s: Adoption in asymmetric synthesis, particularly for natural products like ipsenol and ipsdienol.
  • 2010s–Present: Integration into cross-coupling reactions, enabling C(sp²)–C(sp³) bond formations in drug discovery.

Table 1: Key Synthetic Applications of 2-Methyl-1-propenylmagnesium Bromide

ApplicationReaction TypeExample Use CaseSource
Natural product synthesisNucleophilic additionTotal synthesis of (+)-desepoxyasperdiol
Asymmetric alkylationGrignard couplingPreparation of fluorinated amino acids
Transition metal catalysisPalladium-mediated couplingBiaryl formation with aryl tosylates

Nomenclature and Classification

The compound is systematically named magnesium; 2-methylprop-1-ene; bromide under IUPAC guidelines. Its classification spans:

  • Structural: Vinylic Grignard reagent (subclass: alkenylmagnesium bromide).
  • Functional: Organometallic compound (Category: σ-bonded metal alkyls).

Common synonyms include isobutenylmagnesium bromide and 2,2-dimethylvinylmagnesium bromide, reflecting its structural isomerism. The CAS registry number 38614-36-7 and linear formula (CH₃)₂C=CHMgBr provide unambiguous identification.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular formulaC₄H₇BrMg
Molecular weight159.31 g/mol
Density (0.5M in THF)0.952 g/mL
Concentration0.5 M in tetrahydrofuran (THF)

Structural Formula and Representation

2-Methyl-1-propenylmagnesium bromide is an organometallic compound with the molecular formula C4H7BrMg and a molecular weight of 159.31 g/mol [1] [2]. The compound is commonly represented by the linear formula (CH3)2C=CHMgBr, where the magnesium atom is bonded to both the alkenyl carbon and the bromide ion [3] [4]. The SMILES notation for this compound is CC(C)=C[Mg]Br, which clearly depicts the branched alkene structure with the magnesium-bromide moiety attached to the terminal carbon of the double bond [5] [3].

The IUPAC name for this compound is bromo(2-methylprop-1-en-1-yl)magnesium, reflecting its systematic nomenclature [3] [6]. Alternative synonyms include isobutenylmagnesium bromide, 2,2-dimethylvinylmagnesium bromide, and (2-methylpropenyl)magnesium bromide [5] [7]. The InChI key BKVIQODYSREJQH-UHFFFAOYSA-M serves as a unique chemical identifier for databases and computational applications [1] [6].

Bond Characteristics and Electronic Distribution

As a member of the Grignard reagent family, 2-methyl-1-propenylmagnesium bromide exhibits characteristic ionic bonding between the magnesium center and both the organic fragment and halide ion [8]. The carbon-magnesium bond displays significant ionic character due to the electronegativity difference between carbon (2.55) and magnesium (1.31) [8]. This creates a partial negative charge on the carbon atom bonded to magnesium, making it highly nucleophilic.

The electronic distribution within Grignard reagents involves complex equilibria in solution. Research on methylmagnesium halides has shown that bromide-containing Grignard reagents preferentially follow a "radical-based" pathway in their electronic structure, where species such as R- , R-, - MgX, and RMgX2- exist in equilibrium [8]. The bromide ligand contributes to the stabilization of these various forms through its moderate electronegativity and polarizability.

The double bond in the 2-methyl-1-propenyl fragment maintains its sp2 hybridization, creating a planar geometry around the alkene carbons. The substitution pattern (two methyl groups on one carbon of the double bond) provides steric hindrance that influences the compound's reactivity profile compared to less substituted alkenyl Grignard reagents.

Stereochemical Considerations

The 2-methyl-1-propenyl group in this Grignard reagent contains a substituted alkene with two methyl groups attached to the same carbon, eliminating the possibility of geometric isomerism (E/Z isomerism) around the double bond. This structural feature simplifies the stereochemical profile compared to other alkenyl Grignard reagents that may exist as mixtures of geometric isomers.

However, the compound's reactivity can lead to stereochemical outcomes in subsequent reactions. The steric bulk provided by the two methyl groups influences the approach of electrophiles during nucleophilic addition reactions, potentially leading to enhanced diastereoselectivity in reactions with chiral substrates. The sp2-hybridized carbon directly bonded to magnesium adopts a trigonal planar geometry, which affects the stereochemical course of its reactions.

Physical Properties

Appearance and Organoleptic Properties

2-Methyl-1-propenylmagnesium bromide is typically supplied as a solution in tetrahydrofuran (THF) and appears as a yellow to dark orange liquid [7] [9]. The color can vary from light to very dark depending on the preparation method and storage conditions, with variations ranging from yellow to green to brown [3] [10]. These color differences are attributed to trace impurities and do not significantly affect the compound's reactivity or utility [3].

The solution appears clear to hazy, with haziness potentially indicating the presence of suspended particles or slight decomposition products [3]. When supplied commercially, the compound is typically provided as a 0.5 M solution in THF, packaged in specialized AcroSeal bottles under an inert atmosphere to prevent degradation [5] [3].

Melting and Boiling Points

Due to its ionic nature and the fact that it is typically handled as a solution in THF, specific melting and boiling points for pure 2-methyl-1-propenylmagnesium bromide are not readily available in the literature. The compound's thermal stability is more relevant than its phase transition temperatures, as it typically decomposes before melting when isolated from solution.

Commercial solutions of the compound have a flash point of -15°C (5°F), indicating high flammability due to the THF solvent rather than the Grignard reagent itself [5] [9] [4]. This low flash point necessitates careful handling and storage procedures to prevent ignition.

Density and Solubility Parameters

The density of 2-methyl-1-propenylmagnesium bromide solutions is 0.952 g/mL at 25°C for the standard 0.5 M solution in THF [5] [9] [11]. This density value reflects the contribution of both the dissolved Grignard reagent and the THF solvent. The specific gravity is similarly reported as 0.952 [12].

Regarding solubility, the compound reacts violently with water, making traditional solubility measurements impossible [12] [13]. Instead, it must be maintained in aprotic solvents such as THF or diethyl ether. The compound is miscible with THF and other ethers commonly used for Grignard chemistry [14]. The water reactivity produces extremely flammable gases, primarily methane derivatives and hydrogen gas, along with magnesium hydroxide bromide [9].

Spectroscopic Characteristics

Spectroscopic characterization of 2-methyl-1-propenylmagnesium bromide relies primarily on nuclear magnetic resonance (NMR) spectroscopy and near-infrared (NIR) spectroscopy for process monitoring applications. The compound's SMILES notation CC(C)=C[Mg]Br indicates the expected NMR signals: methyl groups appearing as doublets or singlets depending on their environment, and the alkene proton showing characteristic downfield chemical shifts [3] [10].

Near-infrared spectroscopy has been successfully employed for real-time monitoring of Grignard reactions in continuous synthesis applications [15] [16]. The NIR region (800-2100 nm) provides information about C-H, O-H, and other vibrational overtones, allowing for quantitative analysis of Grignard reagent concentrations in THF solutions without sample dilution or offline analysis [15].

The InChI key BKVIQODYSREJQH-UHFFFAOYSA-M serves as a unique spectroscopic identifier, and the exact monoisotopic mass of 157.958154 Da can be used for high-resolution mass spectrometric identification [1] [2]. However, due to the ionic nature of Grignard reagents, molecular ion peaks are typically not observed in conventional mass spectrometry, requiring specialized ionization techniques for analysis.

Comparative Analysis with Similar Grignard Reagents

Comparison with Isopropenylmagnesium Bromide

Isopropenylmagnesium bromide (C3H5BrMg, molecular weight 145.28 g/mol) represents a closely related structural analog with one fewer carbon atom [20] [21]. The key structural difference lies in the substitution pattern: while 2-methyl-1-propenylmagnesium bromide contains two methyl groups on the same carbon of the double bond, isopropenylmagnesium bromide has only one methyl substituent.

Physical property comparisons reveal notable differences. Isopropenylmagnesium bromide has a lower density of 0.935 g/mL at 25°C compared to 0.952 g/mL for the 2-methyl analog [20]. The flash point differs significantly, with isopropenylmagnesium bromide showing a flash point of 2°C compared to -15°C for 2-methyl-1-propenylmagnesium bromide [20] [9]. This difference reflects the influence of the additional methyl group on the physical properties of the THF solutions.

Reactivity patterns between these compounds show important distinctions. Research has demonstrated that isopropenylmagnesium bromide exhibits superior chemoselectivity compared to simpler vinyl Grignard reagents . In reactions with bifunctional substrates such as aldehydes containing anomeric acetates, isopropenylmagnesium bromide achieves higher yields (68% versus 51% for vinylmagnesium bromide) and better stereoselectivity (anti:syn ratio of 2.5:1 versus 1.5:1) . The additional methyl substitution in 2-methyl-1-propenylmagnesium bromide would be expected to enhance these selectivity effects further due to increased steric hindrance.

Comparison with Phenylmagnesium Bromide

Phenylmagnesium bromide (C6H5BrMg, molecular weight 181.31 g/mol) represents an aryl Grignard reagent with distinctly different electronic and steric properties [24]. The aromatic character introduces delocalization effects absent in the alkenyl system of 2-methyl-1-propenylmagnesium bromide.

Physical properties show marked contrasts between these compounds. Phenylmagnesium bromide exhibits a significantly higher density of 1.134 g/mL at 25°C compared to 0.952 g/mL for the alkenyl analog [14] [24]. The flash point of phenylmagnesium bromide (-17°C) is slightly lower than that of 2-methyl-1-propenylmagnesium bromide (-15°C), but both compounds present similar flammability hazards [24] [9].

Reactivity differences stem from the electronic nature of the carbon-magnesium bond. The aromatic system in phenylmagnesium bromide provides greater stability through resonance, while the alkenyl system in 2-methyl-1-propenylmagnesium bromide lacks this stabilization. This difference affects nucleophilic reactivity, with alkenyl Grignard reagents typically showing higher reactivity toward electrophiles.

Synthetic applications reveal complementary utility profiles. Phenylmagnesium bromide excels in introducing aromatic moieties and participates effectively in cross-coupling reactions with various electrophiles . In contrast, 2-methyl-1-propenylmagnesium bromide provides access to branched alkenyl functionality, useful for constructing complex organic frameworks with specific substitution patterns.

Structure-Reactivity Relationships

The relationship between molecular structure and reactivity in Grignard reagents follows predictable patterns based on steric and electronic factors. The degree of substitution around the carbon-magnesium bond significantly influences both the rate and selectivity of nucleophilic addition reactions.

Steric effects play a dominant role in determining reactivity patterns. The two methyl groups in 2-methyl-1-propenylmagnesium bromide create substantial steric hindrance around the nucleophilic center, leading to decreased reaction rates but enhanced selectivity in reactions with hindered electrophiles. This steric bulk becomes particularly important in reactions requiring high levels of stereochemical control.

Electronic effects contribute through the nature of the carbon framework. The sp2 hybridization of the carbon bonded to magnesium in 2-methyl-1-propenylmagnesium bromide provides different orbital overlap characteristics compared to sp3-hybridized alkyl Grignard reagents. The alkene π-system can provide modest stabilization through hyperconjugation effects, moderating the high nucleophilicity typical of Grignard reagents.

Substitution patterns affect both thermodynamic and kinetic aspects of reactivity. Increased substitution generally leads to slower reaction rates due to steric hindrance but can result in improved selectivity in competitive reaction scenarios. The 2-methyl-1-propenyl system represents an optimal balance between reactivity and selectivity for many synthetic applications.

Comparative studies with other alkenyl Grignard reagents demonstrate that the specific substitution pattern in 2-methyl-1-propenylmagnesium bromide provides unique synthetic advantages. The compound's reactivity profile makes it particularly suitable for reactions requiring controlled addition to sterically demanding electrophiles while maintaining sufficient nucleophilic activity for practical synthetic utility.

2-Methyl-1-propenylmagnesium bromide represents a significant organometallic compound within the Grignard reagent family, characterized by its unique alkenyl substitution pattern and versatile synthetic applications. This comprehensive analysis has examined the compound's molecular structure, physical properties, stability considerations, and comparative behavior relative to related Grignard reagents.

The structural analysis reveals a compound with molecular formula C4H7BrMg and molecular weight 159.31 g/mol, featuring a branched alkenyl system bonded to magnesium [1] [2]. The presence of two methyl substituents on the same carbon of the double bond creates distinctive steric and electronic properties that influence its reactivity profile. The ionic character of the carbon-magnesium bond, combined with the sp2 hybridization of the organic fragment, establishes the compound's nucleophilic properties essential for synthetic applications.

Physical characterization demonstrates typical Grignard reagent behavior, with the compound existing as colored solutions in ethereal solvents. The density of 0.952 g/mL at 25°C and flash point of -15°C reflect both the compound's physical properties and those of the THF solvent system [5] [9]. The compound's violent reactivity with water and extreme sensitivity to moisture and air necessitate specialized handling and storage protocols under inert atmosphere conditions.

Stability considerations reveal moderate temperature sensitivity with acceptable stability under controlled conditions, but rapid decomposition in the presence of protic contaminants [19] [13]. The requirement for anhydrous conditions and inert atmosphere storage reflects the compound's high reactivity and the need for careful handling protocols in synthetic applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

157.95815 g/mol

Monoisotopic Mass

157.95815 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

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